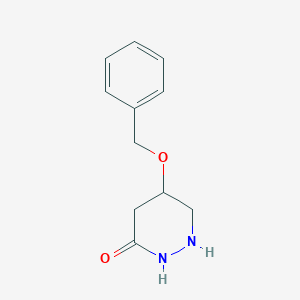
5-Phenylmethoxydiazinan-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Phenylmethoxydiazinan-3-one is a heterocyclic compound that features a diazinane ring with a phenylmethoxy group attached
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Phenylmethoxydiazinan-3-one typically involves the cyclization of appropriate precursors. One common method includes the reaction of phenylhydrazine with levulinic acid, followed by cyclization and oxidation . Another approach involves the reaction of 3-oxo-2-arylhydrazonopropanals with active methylene compounds like p-nitrophenylacetic acid and cyanoacetic acid in acetic anhydride .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 5-Phenylmethoxydiazinan-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The phenylmethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Substitution reactions often require catalysts or specific conditions, such as acidic or basic environments.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives.
Applications De Recherche Scientifique
5-Phenylmethoxydiazinan-3-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Its derivatives are being investigated for use in agrochemicals and other industrial applications.
Mécanisme D'action
The mechanism of action of 5-Phenylmethoxydiazinan-3-one involves its interaction with specific molecular targets. For instance, its derivatives have been shown to bind to enzymes and receptors, modulating their activity. The exact pathways and molecular targets can vary depending on the specific derivative and its application .
Comparaison Avec Des Composés Similaires
Pyridazin-3(2H)-one: This compound shares a similar diazinane ring structure and has diverse pharmacological activities.
Pyridazine Derivatives: These compounds also contain a diazinane ring and are known for their wide range of biological activities.
Uniqueness: 5-Phenylmethoxydiazinan-3-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its phenylmethoxy group differentiates it from other similar compounds, potentially leading to unique interactions with biological targets and novel applications in medicinal chemistry.
Propriétés
Formule moléculaire |
C11H14N2O2 |
|---|---|
Poids moléculaire |
206.24 g/mol |
Nom IUPAC |
5-phenylmethoxydiazinan-3-one |
InChI |
InChI=1S/C11H14N2O2/c14-11-6-10(7-12-13-11)15-8-9-4-2-1-3-5-9/h1-5,10,12H,6-8H2,(H,13,14) |
Clé InChI |
ZAPALVBQHZFQOV-UHFFFAOYSA-N |
SMILES canonique |
C1C(CNNC1=O)OCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





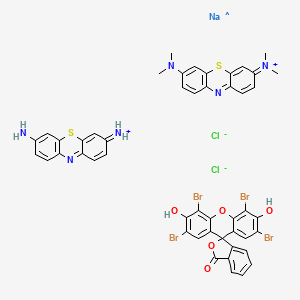

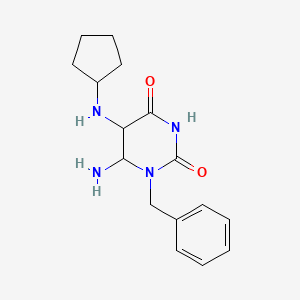
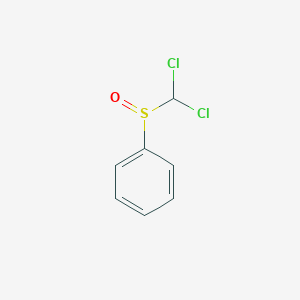

![6-bromo-1-butan-2-yl-N-[(4,6-dimethyl-2-oxo-3H-pyridin-3-yl)methyl]-3-methylindole-4-carboxamide](/img/structure/B15132865.png)


![Pyrido[3,4-d]pyridazine-1,4-dione](/img/structure/B15132896.png)
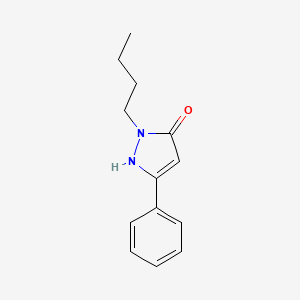
![1-[3,4-Dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-1,3-diazinane-2,4-dione](/img/structure/B15132901.png)
